1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)-
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Overview
Description
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to the alpha carbon of the ethanol moiety, making it a unique and significant molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction conditions typically include:
Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent choice, catalyst concentration, and temperature control, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption of the fungal cell membrane leads to cell death, making triazole compounds effective antifungal agents.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-ethanol, alpha-butyl-alpha-(2,4-dichlorophenyl)-: Known for its antifungal properties and used in agricultural applications.
Bitertanol: Another triazole derivative used as a fungicide in agriculture.
Uniconazole: A plant growth regulator that also contains a triazole moiety.
Uniqueness
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- is unique due to the presence of two 4-(trifluoromethyl)phenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
100567-95-1 |
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Molecular Formula |
C18H13F6N3O |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1,1-bis[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C18H13F6N3O/c19-17(20,21)14-5-1-12(2-6-14)16(28,9-27-11-25-10-26-27)13-3-7-15(8-4-13)18(22,23)24/h1-8,10-11,28H,9H2 |
InChI Key |
BHKONILQQLFTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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